Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Overview
Description
Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the reaction of tert-butyl 4-chlorobutanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted butanoates with various functional groups.
Scientific Research Applications
Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the organic group to a halide or pseudohalide. This process is crucial in forming new carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-Methyl-2-propanyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to the presence of a chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H26BClO4 |
---|---|
Molecular Weight |
304.62 g/mol |
IUPAC Name |
tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C14H26BClO4/c1-12(2,3)18-11(17)9-8-10(16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3 |
InChI Key |
HJSJFQPXXBJVTI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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